![molecular formula C18H19ClN2O3 B267130 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown significant potential as a therapeutic agent for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, CP-690,550 blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a significant impact on the immune system, with a decrease in T cell activation and proliferation. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of CP-690,550 is its selectivity for 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide, which reduces the risk of off-target effects. CP-690,550 also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-690,550 is its potential to increase the risk of infections, as 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide is involved in the signaling pathways of cytokines that are important for immune function.
将来の方向性
There are several potential future directions for research on CP-690,550. One area of interest is the development of combination therapies that target multiple cytokines involved in autoimmune diseases. Another potential direction is the investigation of the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Finally, there is potential for the development of 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide inhibitors with improved selectivity and reduced risk of side effects.
合成法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenylacetic acid to form 4-chloro-3-nitro-N-(4-aminophenyl)benzamide. This intermediate is then reduced to the corresponding aniline using palladium on carbon as a catalyst. The resulting aniline is then reacted with N-(3-methoxypropyl)-4-aminobenzoyl chloride to yield CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases. In a phase II clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, with a significant proportion of patients achieving a clinical response. CP-690,550 has also shown promise in the treatment of psoriasis and inflammatory bowel disease.
特性
製品名 |
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide |
|---|---|
分子式 |
C18H19ClN2O3 |
分子量 |
346.8 g/mol |
IUPAC名 |
4-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
IOIXZGXTXQUNQH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



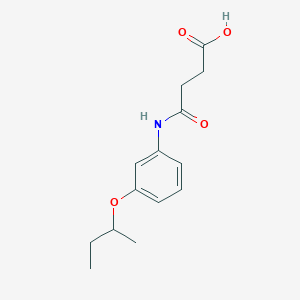
![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
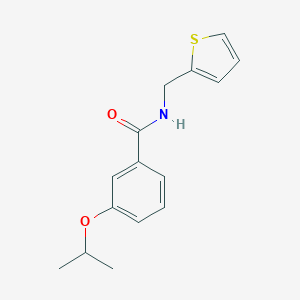
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
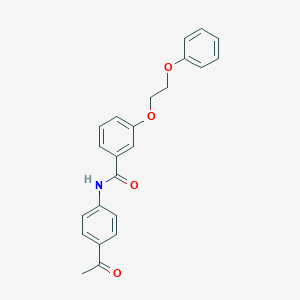
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)
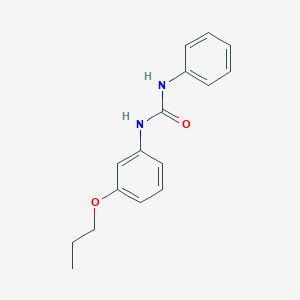
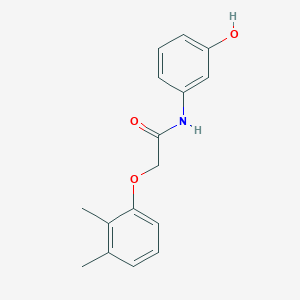
![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)
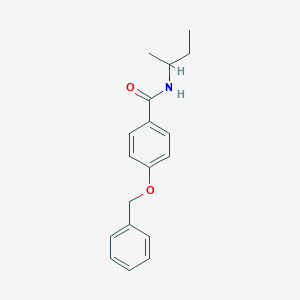
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)